Species-Selective H3 Receptor Affinity: Ciproxifan Hydrochloride vs. Pitolisant Hydrochloride
Ciproxifan hydrochloride demonstrates an unprecedented species-selectivity gap between rodent and human H3 receptors that is not observed with pitolisant hydrochloride. At rodent H3R (rat and mouse), ciproxifan exhibits sub-nanomolar affinity (Ki = 0.4–6.2 nM), whereas affinity at human H3R is substantially weaker (Ki = 46–180 nM), representing a 10- to 450-fold difference [1]. In contrast, pitolisant hydrochloride maintains potent affinity at human H3R (Ki = 0.16 nM) and only a modest (~6-fold) reduction at rodent H3R [2]. This species-selectivity profile makes ciproxifan hydrochloride the preferred choice for rodent CNS studies but excludes it from human target validation applications where pitolisant would be appropriate.
| Evidence Dimension | Species-dependent H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ciproxifan hydrochloride: Rat H3R Ki = 0.4–6.2 nM; Mouse H3R Ki = 0.5–0.8 nM; Human H3R Ki = 46–180 nM |
| Comparator Or Baseline | Pitolisant hydrochloride: Human H3R Ki = 0.16 nM; Rodent H3R Ki ~6× lower potency than at human |
| Quantified Difference | Ciproxifan shows 10–450× higher affinity for rodent vs. human H3R; pitolisant shows ~6× difference in the opposite direction |
| Conditions | Radioligand binding assays using [3H]-Nα-methylhistamine or [125I]iodoproxyfan in membrane preparations from recombinant cell lines or brain tissue |
Why This Matters
Investigators using rodent models of cognition or neurodegeneration should select ciproxifan hydrochloride; investigators requiring human-relevant target engagement should select pitolisant hydrochloride.
- [1] Hagenow S, Stasiak A, Stark H. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B. Sci Rep. 2017 Jan 13;7:40541. View Source
- [2] Ligneau X, Perrin D, Landais L, Camelin JC, Calmels TP, et al. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. J Pharmacol Exp Ther. 2007 Jan;320(1):365-75. View Source
